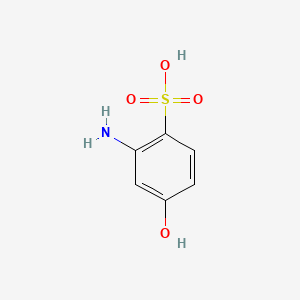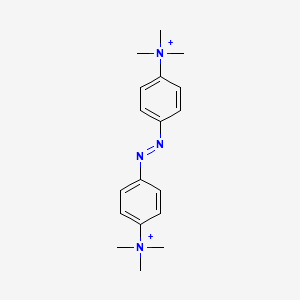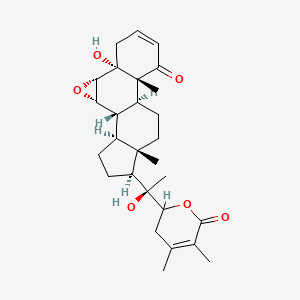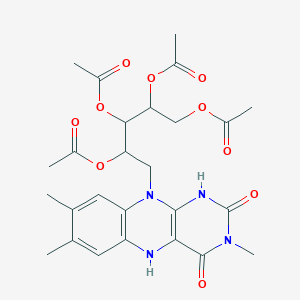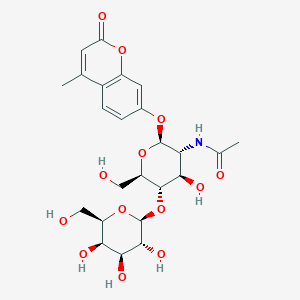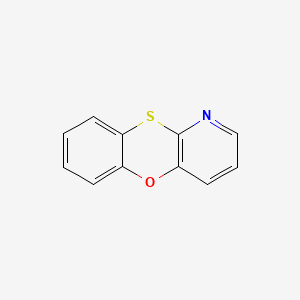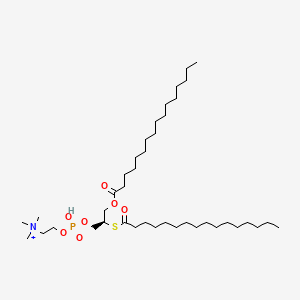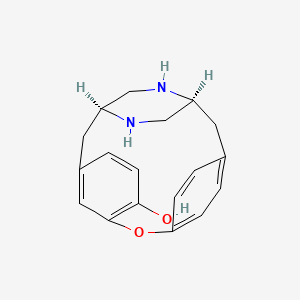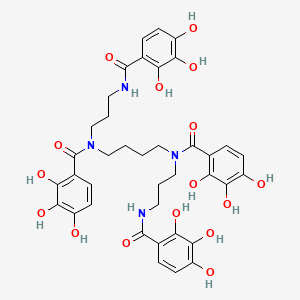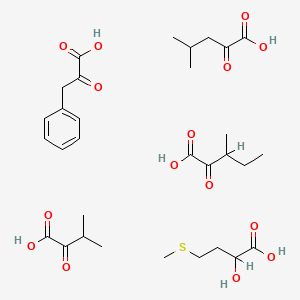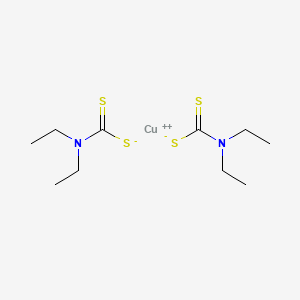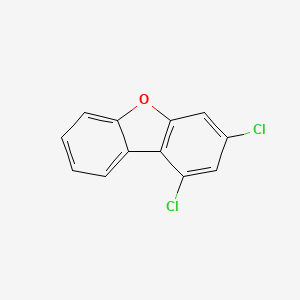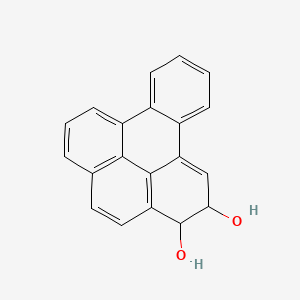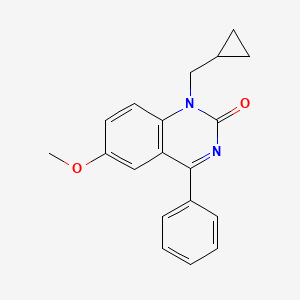![molecular formula C14H9F3N4O3 B1211311 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1211311.png)
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a member of pyrimidines.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Triazolopyrimidines, including 1,2,4-triazole-containing hybrids, have shown promising antibacterial activities, especially against resistant strains of bacteria such as Staphylococcus aureus. These compounds can inhibit critical bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and maintenance, thereby offering a potential pathway for the development of new antibacterial agents (Li & Zhang, 2021).
Central Nervous System (CNS) Effects
The structural moiety of triazolopyrimidines has been identified in compounds exhibiting a wide range of effects on the central nervous system, from antidepressant and anxiolytic to anticonvulsant activities. This suggests that modifications to the core structure, such as those found in the compound , could lead to new CNS-active drugs (Saganuwan, 2017).
Optoelectronic Materials
Research has also extended into the use of pyrimidine derivatives, which are structurally related to triazolopyrimidines, in the development of optoelectronic materials. These compounds have been utilized in the synthesis of materials for electronic devices, luminescent elements, and photoelectric conversion elements, indicating a potential area of application for similar compounds in the creation of novel optoelectronic materials (Lipunova et al., 2018).
Synthetic Pathways and Chemical Interactions
Understanding the synthetic pathways and chemical interactions of triazolopyrimidines is crucial for exploring their potential applications. Research in this area contributes to the broader knowledge of synthesizing and manipulating such compounds for various scientific and medicinal purposes, including the design of new drugs and materials (Kumar et al., 2001).
Propiedades
Nombre del producto |
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
|---|---|
Fórmula molecular |
C14H9F3N4O3 |
Peso molecular |
338.24 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C14H9F3N4O3/c1-24-8-4-2-7(3-5-8)9-6-10(14(15,16)17)21-13(18-9)19-11(20-21)12(22)23/h2-6H,1H3,(H,22,23) |
Clave InChI |
DVSYKPQCIYNPSG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



